3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c26-18-12-24(21(28)25(18)16-6-7-16)15-8-10-23(11-9-15)20(27)17-13-29-19(22-17)14-4-2-1-3-5-14/h1-5,13,15-16H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPGYVZEHGGZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that thiazole derivatives, which are part of the compound’s structure, have been found in many potent biologically active compounds. These include antimicrobial, antiretroviral, antifungal, anticancer, and antineoplastic drugs.
Mode of Action
The thiazole ring, a key component of the compound, is known for its planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. These properties could play a role in the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.
Result of Action
Given the biological activities associated with thiazole derivatives, it is possible that the compound could have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the solubility of the compound in different solvents could affect its distribution and bioavailability. Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other chemicals.
Biological Activity
3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article aims to summarize its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazolidine core, a thiazole moiety, and a cyclopropyl group. Its molecular formula is , indicating the presence of nitrogen and sulfur atoms which may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit diverse biological activities such as:
- Antimicrobial Activity : Compounds containing thiazole and imidazolidine rings have shown promising results against various bacterial strains. The thiazole moiety is known for its ability to disrupt microbial cell wall synthesis.
- Anticancer Properties : Some studies suggest that imidazolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the phenyl group may enhance the compound's ability to interact with cellular targets.
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition, suggesting potential for development as an antibiotic agent.
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that compounds analogous to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
- Enzyme Inhibition : Research on enzyme inhibition revealed that this compound could effectively inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in both humans and certain pathogens like Plasmodium falciparum. This suggests potential applications in immunosuppressive therapies or anti-malarial treatments.
Discussion
The biological activity of this compound is promising based on its structural components known for various pharmacological effects. Its potential as an antimicrobial and anticancer agent warrants further investigation through clinical trials and detailed mechanistic studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione with four analogs derived from the provided evidence. Key differences in substituents, molecular weight, and functional groups are emphasized:
Key Structural and Functional Insights:
Aromatic vs. Aliphatic Substituents :
- The target compound and the benzothiazole analog utilize sulfur-containing aromatic systems (thiazole and benzothiazole), which may improve binding to hydrophobic pockets in biological targets. In contrast, the methoxyacetyl analog employs an aliphatic substituent, favoring solubility and synthetic accessibility.
Molecular Weight and Complexity :
- The target compound and LEI 101 hydrochloride exhibit higher molecular weights (>399 and 604, respectively) due to extended aromatic systems or additional functional groups (e.g., fluorine, thiomorpholine). This may impact pharmacokinetic properties such as oral bioavailability.
Synthetic Accessibility :
- The pyrimidine analog and methoxyacetyl analog have simpler synthetic routes due to fewer steric demands, whereas the target compound and LEI 101 hydrochloride require multi-step functionalization of the piperidine ring.
Research Findings and Trends
- Thiazole vs. Benzothiazole: Benzothiazole derivatives (e.g., ) often exhibit enhanced metabolic stability compared to monocyclic thiazoles due to increased rigidity and reduced susceptibility to oxidative degradation .
- Fluorine Incorporation : The fluoropyridinyl group in LEI 101 hydrochloride is a common strategy to improve blood-brain barrier penetration and resistance to cytochrome P450 enzymes.
- Piperidine Functionalization : Substituents on the piperidine ring significantly influence conformational flexibility. The 2-phenylthiazole group in the target compound may restrict rotation, favoring selective binding to rigid enzyme pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
